
3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine
Overview
Description
3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine is a useful research compound. Its molecular formula is C12H14BrF2NO and its molecular weight is 306.15 g/mol. The purity is usually 95%.
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Biological Activity
3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine (CAS No. 1509933-91-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a bromine atom and a difluorocyclohexyl ether group, which contribute to its unique properties. Its chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections detail these activities.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.
Anticancer Potential
Preliminary research has indicated that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, in studies involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in:
- Inhibition of cell proliferation by approximately 50% at concentrations of 20 µM.
- Induction of apoptosis , as evidenced by increased levels of caspase-3 activity.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory pathways.
- Receptor Interaction : It might interact with cellular receptors that modulate immune responses or cell survival pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of phenylamine compounds exhibit enhanced antimicrobial properties when modified with halogen groups like bromine and fluorine .
- Inflammation Model : In an experimental model of inflammation, researchers found that treatment with the compound significantly reduced edema formation compared to control groups .
- Cancer Cell Line Study : A recent investigation into the effects on MCF-7 cells indicated that the compound could serve as a lead structure for developing new anticancer therapeutics .
Properties
IUPAC Name |
3-bromo-4-(4,4-difluorocyclohexyl)oxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO/c13-10-7-8(16)1-2-11(10)17-9-3-5-12(14,15)6-4-9/h1-2,7,9H,3-6,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBVKAWHPKBXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=C(C=C(C=C2)N)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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